5-Chloro-2-nitropyridin-3-ol
Overview
Description
5-Chloro-2-nitropyridin-3-ol: is an organic compound with the molecular formula C5H3ClN2O3 It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 5-position, a nitro group at the 2-position, and a hydroxyl group at the 3-position of the pyridine ring
Mechanism of Action
Target of Action
Nitropyridines, a class of compounds to which 5-chloro-2-nitropyridin-3-ol belongs, are known to interact with various biological targets .
Mode of Action
Nitropyridines, in general, are known to undergo various chemical reactions, including a [1,5] sigmatropic shift . This could potentially influence the interaction of this compound with its targets.
Biochemical Pathways
Nitropyridines can participate in various chemical reactions, potentially affecting multiple biochemical pathways .
Result of Action
As a nitropyridine derivative, it may exhibit a range of effects depending on its specific targets and mode of action .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is recommended to store the compound in an inert atmosphere at 2-8°C to maintain its stability .
Biochemical Analysis
Biochemical Properties
It is known that the compound has a purity of 97% .
Molecular Mechanism
It is known that the compound can react with other substances to form nitropyridine derivatives . The specifics of these reactions, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, are still being studied.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-nitropyridin-3-ol typically involves the nitration of 5-chloro-3-hydroxypyridine. The nitration process can be carried out using nitric acid and sulfuric acid as nitrating agents. The reaction is usually conducted at low temperatures to control the rate of nitration and to prevent over-nitration.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Reduction: 5-Chloro-2-nitropyridin-3-ol can undergo reduction reactions to form 5-chloro-2-aminopyridin-3-ol. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles such as amines or thiols.
Oxidation: Although less common, the hydroxyl group in this compound can be oxidized to form a corresponding ketone or aldehyde.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base such as sodium hydroxide.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products:
Reduction: 5-Chloro-2-aminopyridin-3-ol.
Substitution: Various substituted pyridines depending on the nucleophile used.
Oxidation: Corresponding ketones or aldehydes.
Scientific Research Applications
Chemistry: 5-Chloro-2-nitropyridin-3-ol is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the preparation of more complex molecules used in pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of nitro and chloro substituents on the biological activity of pyridine derivatives. It can also be used in the development of enzyme inhibitors.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit antimicrobial, antifungal, or anticancer properties.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
5-Chloro-3-nitropyridin-2-ol: Similar structure but with different positions of the nitro and hydroxyl groups.
2-Chloro-4-nitropyridin-3-ol: Another isomer with different substitution patterns.
4-Chloro-2-nitropyridin-3-ol: Differently substituted pyridine derivative.
Uniqueness: 5-Chloro-2-nitropyridin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro group at the 2-position and the hydroxyl group at the 3-position can significantly influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-chloro-2-nitropyridin-3-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O3/c6-3-1-4(9)5(7-2-3)8(10)11/h1-2,9H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRSYKYYBXLVPAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1O)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.54 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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